

Spectroscopic Analysis of 4-Aminodiphenylamine Sulfate: A Technical Guide

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Compound of Interest

Compound Name: 4-Aminodiphenylamine sulfate

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This technical guide provides a comprehensive overview of the spectral data for **4-Aminodiphenylamine sulfate**, a compound of interest in various industrial and research applications. Due to the limited availability of direct spectral data for the sulfate salt, this document primarily presents the spectral characteristics of the free base, 4-Aminodiphenylamine. The influence of the sulfate counter-ion on the spectra is also discussed, providing a thorough understanding for analytical and research purposes.

Introduction

4-Aminodiphenylamine and its salts are important chemical intermediates. Accurate and well-documented spectral data are crucial for quality control, reaction monitoring, and structural elucidation in research and development. This guide summarizes the key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for 4-Aminodiphenylamine and infers the characteristics for its sulfate salt.

Spectral Data Summary

The following tables summarize the key spectral data obtained for 4-Aminodiphenylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.17	m	2H	Ar-H
~6.95	m	2H	Ar-H
~6.83	m	1H	Ar-H
~6.78	m	2H	Ar-H
~6.63	d	2H	Ar-H
~5.39	s (broad)	1H	NH
~3.51	s (broad)	2H	NH ₂

Note: Data is for the free base, 4-Aminodiphenylamine. In the presence of the sulfate salt, protonation of the amine groups would likely cause downfield shifts of adjacent aromatic protons and the amine proton signals, which may also broaden or exchange with residual water in the solvent.

¹³C NMR (Carbon-13 NMR) Data

Comprehensive ¹³C NMR data for 4-Aminodiphenylamine is not readily available in public databases. However, based on the analysis of closely related structures such as aniline and diphenylamine, the expected chemical shifts are in the range of 115-150 ppm for the aromatic carbons. The carbon atoms attached to the nitrogen atoms would be the most deshielded.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 - 3200	Strong, Broad	N-H stretching (primary and secondary amines)
~3050 - 3000	Medium	Aromatic C-H stretching
~1620	Strong	N-H bending (primary amine)
~1600, ~1510	Strong	Aromatic C=C stretching
~1310	Medium	C-N stretching
~820	Strong	p-disubstituted benzene C-H out-of-plane bending
~740, ~690	Strong	Monosubstituted benzene C-H out-of-plane bending

Note: For **4-Aminodiphenylamine sulfate**, the IR spectrum would additionally be expected to show characteristic absorption bands for the sulfate ion (SO₄²⁻). These typically appear as a strong, broad band around 1100 cm⁻¹ (ν₃, asymmetric stretching) and a weaker band around 615 cm⁻¹ (ν₄, bending).^{[1][2]}

Ultraviolet-Visible (UV-Vis) Spectroscopy

λ _{max} (nm)	Solvent
281	95% Ethanol

Note: This absorption maximum corresponds to the π → π electronic transitions within the aromatic system. The formation of the sulfate salt and the resulting protonation of the amine groups may lead to a slight shift in the λ_{max}.*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.

NMR Spectroscopy

¹H and ¹³C NMR

A solution of 4-Aminodiphenylamine is prepared by dissolving approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. For ^1H NMR, typically 16-64 scans are acquired. For ^{13}C NMR, a larger number of scans is usually necessary to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

FTIR Spectroscopy

Solid State (KBr Pellet)

Approximately 1-2 mg of 4-Aminodiphenylamine is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The FTIR spectrum is recorded by placing the KBr pellet in the sample holder of the FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded for background correction.

UV-Vis Spectroscopy

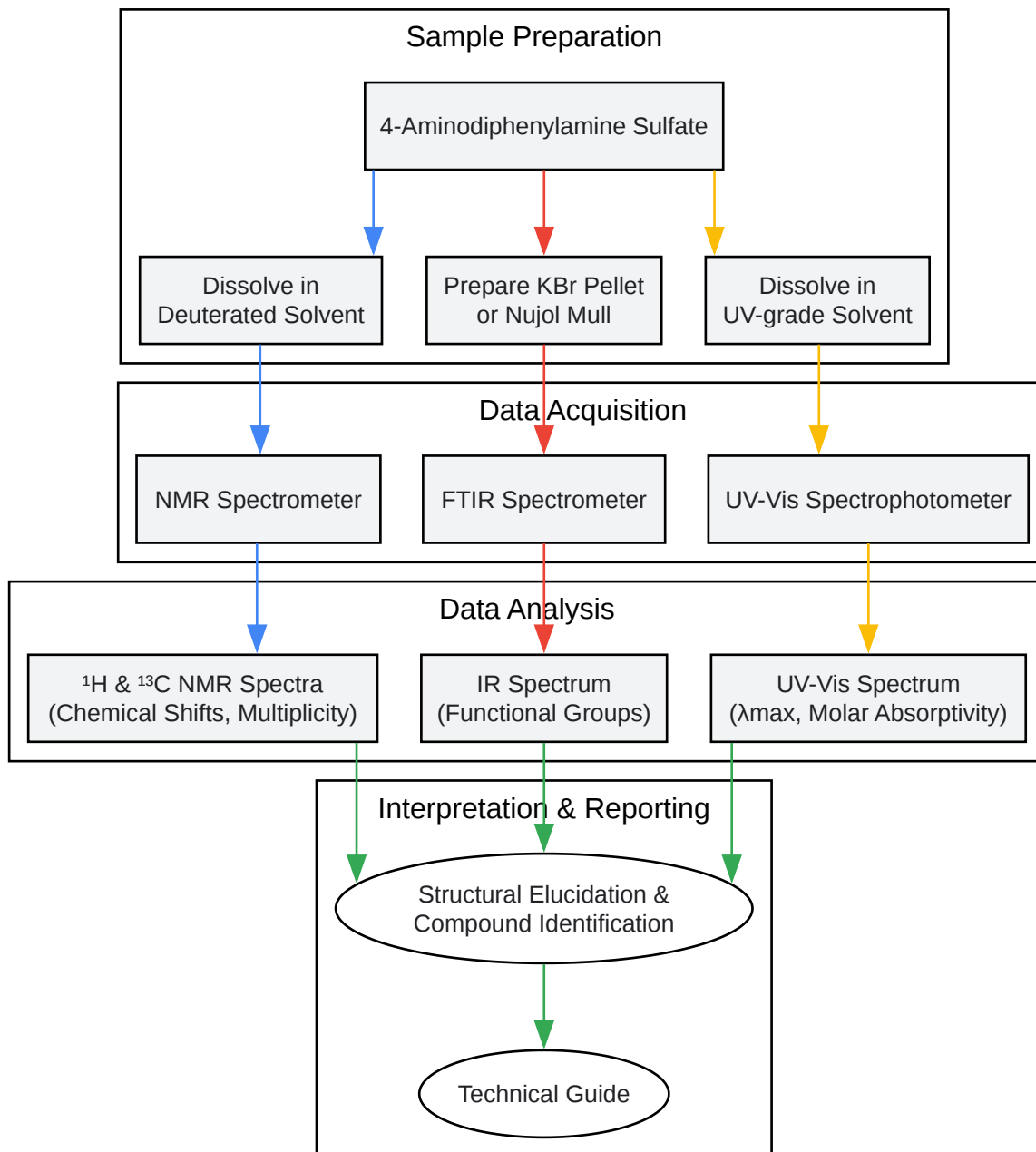
Solution State

A dilute solution of 4-Aminodiphenylamine is prepared in a UV-transparent solvent, such as ethanol or methanol. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 at the λ_{max} . The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent in the reference cuvette. The spectrum is typically scanned over a range of 200-400 nm.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Aminodiphenylamine sulfate**.

General Workflow for Spectroscopic Analysis



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Caption: Workflow for Spectroscopic Analysis.

Conclusion

This guide provides a foundational set of spectral data and methodologies for the analysis of 4-Aminodiphenylamine and its sulfate salt. While the provided data for the free base serves as a

strong reference, researchers should consider the potential spectral shifts and additional peaks arising from the sulfate counter-ion in their analyses. The detailed protocols and workflow diagrams offer a practical framework for the spectroscopic characterization of this and similar compounds.

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References

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